U0124

描述

属性

IUPAC Name |

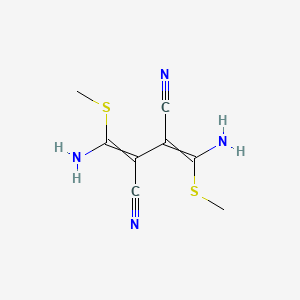

2,3-bis[amino(methylsulfanyl)methylidene]butanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQNBMSPTURKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=C(N)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274472 | |

| Record name | Bis[amino(methylsulfanyl)methylidene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108923-79-1 | |

| Record name | Bis[amino(methylsulfanyl)methylidene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

U0124: A Critical Negative Control in MEK/ERK Pathway Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell signaling, the precise dissection of molecular pathways is paramount. Pharmacological inhibitors are indispensable tools in this endeavor, allowing for the targeted disruption of specific signaling nodes to elucidate their function. However, the interpretation of data from such experiments hinges on the use of appropriate controls to rule out off-target effects. This guide focuses on U0124, a chemical compound whose primary function in cell signaling research is to serve as a robust negative control for studies involving the inhibition of the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway.

The Role of this compound as an Inactive Analog

This compound is recognized as an inactive analog of U0126, a potent and widely used inhibitor of MEK1 and MEK2.[1][2][3] Unlike its active counterpart, this compound does not exhibit inhibitory activity against MEK at concentrations up to 100 μM.[2] This inherent lack of biological activity against the intended target is precisely what makes this compound an essential experimental tool. Its use allows researchers to verify that the observed cellular effects of U0126 are indeed due to the specific inhibition of the MEK/ERK pathway and not a consequence of non-specific chemical interactions or off-target effects. For instance, studies have shown that while U0126 affects the levels of c-Fos and c-Jun proteins and mRNA, this compound has no such effect.[1][2]

The MEK/ERK Signaling Pathway: A Brief Overview

The MEK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, ultimately leading to changes in gene expression.

Figure 1: The MEK/ERK signaling pathway and the points of intervention for U0126 and this compound.

Quantitative Data Summary

The following table summarizes the key properties of this compound, highlighting its role as a negative control in contrast to its active analog, U0126.

| Parameter | This compound | U0126 | Reference |

| Function | Inactive Analog / Negative Control | MEK1/2 Inhibitor | [1][2][3] |

| MEK Inhibition | No inhibition up to 100 μM | Potent Inhibitor | [2] |

| Effect on c-Fos/c-Jun | No effect on protein or mRNA levels | Modulates protein and mRNA levels | [1][2] |

| Molecular Formula | C₈H₁₀N₄S₂ | C₁₈H₁₆N₂O₂S | N/A |

| Molecular Weight | 226.31 g/mol | 380.5 g/mol | |

| CAS Number | 108923-79-1 | 109511-58-4 |

Experimental Protocols: Utilizing this compound as a Negative Control

The effective use of this compound as a negative control is crucial for the validation of experimental results obtained with U0126. Below is a generalized experimental workflow for assessing the specificity of MEK inhibition in a cell-based assay.

Figure 2: A generalized experimental workflow incorporating this compound as a negative control.

Detailed Methodologies:

A typical experiment to validate the specificity of U0126 would involve the following steps:

-

Cell Culture and Plating: Plate the cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce the basal level of MEK/ERK activity, cells can be serum-starved for a period of 4-24 hours prior to treatment.

-

Inhibitor Pre-treatment: Pre-incubate the cells with U0126, this compound, or a vehicle control (e.g., DMSO) at the desired concentration for 1-2 hours. It is critical to use the same concentration of this compound as U0126.

-

Stimulation: Stimulate the cells with a known activator of the MEK/ERK pathway (e.g., EGF, FGF, PMA) for a predetermined amount of time (typically 5-30 minutes for signaling studies).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK is a direct readout of MEK activity.

-

Data Analysis: Quantify the band intensities and compare the levels of p-ERK across the different treatment groups. A significant decrease in p-ERK in the U0126-treated group compared to the stimulant-only group, with no significant change in the this compound-treated group, would confirm the specific inhibitory effect of U0126 on the MEK/ERK pathway.

Logical Relationship in Experimental Design

Figure 3: The logical framework for using this compound as a negative control.

Conclusion

References

U0124 as a Negative Control for U0126: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitogen-activated protein kinase (MAPK) pathway, particularly the MEK/ERK cascade, is a cornerstone of cell signaling research and a critical target in drug development. The small molecule inhibitor U0126 is a widely utilized tool to probe the function of MEK1 and MEK2. However, to ensure the specificity of its effects and to control for potential off-target activities, a structurally similar but biologically inactive analog, U0124, serves as an essential negative control. This technical guide provides a comprehensive overview of the use of this compound as a negative control for U0126, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.

Introduction to U0126 and the MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] MEK1 and MEK2 (also known as MKK1 and MKK2) are dual-specificity kinases that phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

U0126 is a potent and selective, non-competitive inhibitor of MEK1 and MEK2.[2] It binds to the kinase domain of MEK, preventing the phosphorylation and subsequent activation of ERK1/2.[3] Due to its efficacy, U0126 has been instrumental in elucidating the roles of the MEK/ERK pathway in various biological contexts.

The Critical Role of a Negative Control: this compound

To attribute the observed cellular effects solely to the inhibition of MEK1/2 by U0126, it is imperative to employ a proper negative control. This compound is a close structural analog of U0126 that is inactive against MEK1 and MEK2 at concentrations up to 100 μM.[4] By treating cells with this compound under identical experimental conditions as U0126, researchers can differentiate between the on-target effects of MEK inhibition and any non-specific or off-target effects of the chemical scaffold.

Quantitative Comparison of U0126 and this compound

The following tables summarize the key quantitative differences between U0126 and its inactive analog, this compound.

| Compound | Target | IC50 | Reference |

| U0126 | MEK1 | 72 nM | [2] |

| MEK2 | 58 nM | [2] | |

| This compound | MEK1/2 | > 100 µM | [4] |

Table 1: Inhibitory Activity against MEK1 and MEK2. This table clearly demonstrates the potent inhibitory activity of U0126 against MEK1 and MEK2, while this compound shows no significant inhibition at high concentrations.

| Cell Line | Treatment | Condition | Cell Death (%) | Reference |

| PC12 | DMSO (control) | Blue light illumination (6h) | 42.0% | [1] |

| U0126 (10 µM) | Blue light illumination (6h) | 3.5% | [1] | |

| This compound (10 µM) | Blue light illumination (6h) | 17.9% | [1] | |

| PC12 | DMSO (control) | H2O2 (10 µM, 1h) | ~40% | [1] |

| U0126 (10 µM) | H2O2 (10 µM, 1h) | <10% | [1] | |

| This compound (10 µM) | H2O2 (10 µM, 1h) | ~20% | [1] |

Table 2: Comparative Effects on Cell Viability under Oxidative Stress. This table highlights a key finding regarding an off-target effect. While U0126 is a potent MEK inhibitor, it also exhibits a significant protective effect against oxidative stress-induced cell death, an effect that is independent of its MEK inhibition.[1] Interestingly, this compound also shows a protective effect, albeit to a lesser extent, suggesting that this antioxidant property may be related to the shared chemical scaffold.[1]

| Cell Line | Treatment | p-ERK Levels | Reference |

| PC12 | DMSO (control) | High | [1] |

| U0126 (10 µM) | Undetectable | [1] | |

| This compound (10 µM) | Slight inhibition | [1] |

Table 3: Effect on ERK1/2 Phosphorylation. This table confirms the on-target activity of U0126 in cells, showing its ability to completely block ERK1/2 phosphorylation. In contrast, this compound has a minimal effect on ERK1/2 phosphorylation, reinforcing its utility as a negative control for MEK1/2 inhibition.[1]

Visualizing the Concepts

The MEK/ERK Signaling Pathway and Points of Inhibition

Caption: The canonical Ras-Raf-MEK-ERK signaling cascade and the specific inhibitory action of U0126 on MEK1/2.

Experimental Workflow for Assessing U0126 Specificity

Caption: A generalized workflow for experiments utilizing this compound as a negative control for U0126.

Logical Framework for Negative Control

Caption: The logical basis for using this compound to validate the specificity of U0126's effects.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells in the appropriate culture vessels (e.g., 6-well plates for western blotting, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.[5]

-

Inhibitor Preparation: Prepare stock solutions of U0126 and this compound (typically 10 mM in DMSO).[6] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Treatment: On the day of the experiment, dilute the stock solutions of U0126 and this compound to the desired final concentration in pre-warmed, serum-free or complete culture medium. A common working concentration for U0126 is 10 µM.[6] Use the same final concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Incubation: Incubate the cells with the inhibitors or vehicle for the desired period (e.g., 1-24 hours), depending on the specific experimental endpoint.[5]

Western Blotting for p-ERK1/2 and Total ERK1/2

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the BCA assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. The dilution will depend on the antibody manufacturer's recommendations.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody for total ERK1/2.[7]

In Vitro MEK1 Kinase Assay

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice: assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT), recombinant active MEK1, and inactive ERK2 as a substrate.

-

Inhibitor Addition: Add U0126, this compound, or vehicle (DMSO) at the desired concentrations to the reaction tubes.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

-

Analysis: Boil the samples and resolve the proteins by SDS-PAGE. Visualize the phosphorylated ERK2 by autoradiography. The amount of incorporated radiolabel is quantified to determine the inhibitory effect of the compounds.

Cell Viability (MTT) Assay

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of U0126, this compound, and vehicle control as described in section 5.1.

-

MTT Addition: After the desired incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Off-Target Effects and Considerations

While this compound is an excellent negative control for the on-target effects of U0126 on MEK, it is crucial to be aware of potential off-target effects of the chemical scaffold shared by both molecules. As demonstrated, both U0126 and, to a lesser extent, this compound can exhibit antioxidant properties, protecting cells from oxidative stress-induced death.[1] This effect is independent of MEK inhibition. Therefore, if a study is investigating cellular processes sensitive to redox state, it is essential to consider this off-target activity and potentially include additional controls.

Furthermore, some studies have reported other off-target effects of U0126, such as influencing calcium homeostasis, which may not be shared by this compound.[9] Researchers should carefully review the literature and consider the specific cellular pathways under investigation when interpreting their results.

Conclusion

The use of this compound as a negative control is an indispensable component of rigorous research involving the MEK1/2 inhibitor U0126. By systematically comparing the effects of the active inhibitor and its inactive analog, scientists can confidently attribute their findings to the specific inhibition of the MEK/ERK pathway. This technical guide provides the necessary quantitative data, detailed protocols, and conceptual frameworks to empower researchers to design and execute well-controlled experiments, thereby generating robust and reproducible data in the fields of cell biology and drug discovery.

References

- 1. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U0126 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 4. This compound | MEK | Tocris Bioscience [tocris.com]

- 5. licorbio.com [licorbio.com]

- 6. U0126 | Cell Signaling Technology [cellsignal.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

U0126: A Technical Guide to its Mechanism of Action in Signal Transduction Research

Audience: Researchers, scientists, and drug development professionals.

Note: This guide focuses on the compound U0126. Initial searches for "U0124" did not yield information on a relevant kinase inhibitor, suggesting a likely typographical error. U0126 is the well-established and extensively studied inhibitor of the MEK1/2 kinases.

Executive Summary

U0126 is a highly potent, selective, and non-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] It serves as a critical pharmacological tool for dissecting the Ras/Raf/MEK/ERK signaling pathway, a cascade central to regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4][5] By specifically blocking the kinase activity of MEK1 and MEK2, U0126 prevents the phosphorylation and subsequent activation of their only known substrates, the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][6] This blockade allows researchers to investigate the downstream consequences of inhibiting this pathway, which is frequently dysregulated in various human diseases, particularly cancer.[5][] This document provides a comprehensive overview of U0126's mechanism of action, its effects on cellular signaling, quantitative efficacy data, and detailed protocols for its experimental application.

Core Mechanism of Action

The primary molecular targets of U0126 are the dual-specificity kinases MEK1 and MEK2.[1][4] These kinases are central components of the MAPK/ERK signaling cascade, positioned immediately upstream of ERK1 and ERK2.[5][8]

Mode of Inhibition: U0126 exhibits a non-competitive mechanism of inhibition.[3] It does not compete with ATP for the kinase's active site. Instead, it binds to a unique allosteric site on the MEK1/2 enzyme, preventing the kinase from adopting its active conformation. This action effectively blocks the phosphorylation of the threonine and tyrosine residues within the activation loop of ERK1 (p44 MAPK) and ERK2 (p42 MAPK), thereby inhibiting their activation.[4]

The direct and specific action of U0126 is illustrated in the signaling pathway diagram below.

Quantitative Data and Specificity

U0126 is characterized by its high potency and selectivity for MEK1/2 over a wide range of other protein kinases.[1][9] This specificity is crucial for attributing observed cellular effects directly to the inhibition of the MEK/ERK pathway.

| Parameter | Value | Reference |

| IC₅₀ for MEK1 | 72 nM (0.07 µM) | [1][9][2][3] |

| IC₅₀ for MEK2 | 58 nM (0.06 µM) | [1][9][2][3] |

| Typical Working Concentration | 10 - 50 µM | [4] |

| Solubility | Soluble to 100 mM in DMSO | [9] |

| Selectivity Profile | Little to no inhibitory effect on PKC, Raf, ERK, JNK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4. | [1][9] |

Downstream Cellular Consequences of MEK Inhibition

By preventing ERK1/2 activation, U0126 modulates numerous downstream cellular processes.

-

Cell Proliferation and Growth: Inhibition of the MEK/ERK pathway is a primary mechanism for arresting cell growth.[10] U0126 treatment often leads to a decrease in the proportion of cells in the S phase and an increase in the G0/G1 phase of the cell cycle.[2]

-

Gene Expression: Activated ERK1/2 phosphorylates and regulates a host of transcription factors. U0126 treatment has been shown to decrease the expression of c-Jun, a key component of the AP-1 transcription factor, and reduce levels of c-Myc.[6][10] This leads to the downregulation of target genes involved in invasion and metastasis, such as MMP-9.[6][11]

-

Apoptosis and Anoikis: U0126 can have dual roles in apoptosis. In some contexts, it acts as a potent anti-apoptotic agent by attenuating stress-induced cell death.[6] Conversely, in cancer cells with constitutively active ERK signaling, U0126 can induce apoptosis or sensitize cells to anoikis (apoptosis triggered by loss of cell anchorage).[1]

-

Autophagy and Inflammation: Studies have demonstrated that U0126 can suppress autophagy, as evidenced by reduced levels of key autophagy markers like Beclin-1 and LC3.[4][6] It also exhibits anti-inflammatory effects, partly by reducing the expression of inflammatory biomarkers.[11][12]

-

Off-Target Considerations: While highly selective, some studies report MEK-independent effects of U0126, particularly at higher concentrations or in long-term studies. These include potential interference with calcium homeostasis and direct antioxidant activity.[13][14] Researchers should be aware of these possibilities and consider using multiple MEK inhibitors or genetic approaches to validate findings.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of U0126.

Protocol: Western Blot for p-ERK Inhibition

This is the most common assay to confirm the on-target activity of U0126. The goal is to observe a dose-dependent decrease in phosphorylated ERK (p-ERK) levels while total ERK levels remain unchanged.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a line with known Ras/Raf mutations) in 6-well plates to achieve 70-80% confluency at the time of lysis.[15]

-

Serum Starvation (Optional): To reduce basal phosphorylation levels, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-24 hours.[14][15]

-

Inhibitor Treatment: Prepare a stock solution of U0126 in DMSO (e.g., 10 mM).[16] Dilute the stock in the culture medium to final concentrations (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (DMSO only) is essential.[17] Incubate for a predetermined time (e.g., 1-2 hours).[18][19]

-

Stimulation: If studying pathway activation, add a mitogen like EGF (50 ng/mL) or TPA (200 nM) for the last 15-30 minutes of the incubation period.[16][18]

-

Cell Lysis: Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

-

Lysate Clarification: Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay. Normalize all samples to the same concentration with lysis buffer.

-

Sample Preparation & SDS-PAGE: Add 4x Laemmli sample buffer to a final 1x concentration and boil for 5 minutes. Load 15-20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).[15][18]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate with a primary antibody against phospho-p44/42 MAPK (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3 times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for total p44/42 MAPK and a loading control (e.g., β-actin or GAPDH).[20]

-

Analysis: Quantify the band intensities. The efficacy of U0126 is demonstrated by a decrease in the p-ERK signal, normalized to the total ERK or loading control signal.[20]

Protocol: Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the functional effect of U0126 on cell growth.

Methodology:

-

Cell Seeding: Seed cells into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[21]

-

Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[21]

-

Compound Treatment: Prepare serial dilutions of U0126 in culture medium. Remove the existing medium and add 100 µL of medium containing the different concentrations of U0126 or vehicle control.[21]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well.[22]

-

Formazan Development: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.[21][22]

-

Solubilization (for MTT assay only): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.[22] The MTS assay does not require this step.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[21][22]

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.[21]

Protocol: In Vitro Kinase Assay

This assay directly measures the ability of U0126 to inhibit the enzymatic activity of purified MEK1 or MEK2.

Methodology:

-

Reaction Components:

-

Enzyme: Recombinant, active MEK1 or MEK2.

-

Substrate: Kinase-dead recombinant ERK2 as a substrate.

-

ATP: Often [γ-³²P]ATP for radioactive detection or unlabeled ATP for luminescent or antibody-based detection.

-

Inhibitor: U0126 at various concentrations.

-

Assay Buffer: A buffer containing MgCl₂, DTT, and other components to ensure optimal kinase activity.

-

-

Assay Procedure:

-

Combine the MEK enzyme, ERK substrate, and U0126 (or DMSO vehicle) in the assay buffer and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a set time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

-

-

Detection and Analysis:

-

Radiometric: If using [γ-³²P]ATP, the amount of incorporated radiolabel into the ERK substrate is quantified using a scintillation counter.

-

Luminescent: Commercial kits like Kinase-Glo® measure the amount of ATP remaining after the reaction. A decrease in signal corresponds to higher kinase activity.[23]

-

Antibody-based: The amount of phosphorylated ERK can be detected via ELISA or Western blot using a phospho-specific antibody.

-

-

Data Analysis: Kinase activity is calculated for each U0126 concentration and expressed as a percentage of the activity in the vehicle control. An IC₅₀ value is determined by fitting the data to a dose-response curve.

References

- 1. U0126 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]

- 4. invivogen.com [invivogen.com]

- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. rndsystems.com [rndsystems.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 12. The ERK1/2 Inhibitor U0126 Attenuates Diabetes-Induced Upregulation of MMP-9 and Biomarkers of Inflammation in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MEK Inhibitor U0126 [promega.com]

Unveiling U0124: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and biological properties of U0124, a crucial negative control for studies involving the mitogen-activated protein kinase kinase (MEK) inhibitor U0126. This document is intended for researchers, scientists, and drug development professionals engaged in cellular signaling and oncology research.

Chemical and Physical Properties

This compound is a synthetic organic compound, recognized primarily as an inactive analog of the potent and selective MEK1/2 inhibitor, U0126. Its inert nature towards MEK makes it an indispensable tool for validating the specificity of MEK inhibition in experimental settings. The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2,3-Bis[amino(methylsulfanyl)methylidene]butanedinitrile | [1] |

| Alternate Names | 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene; Bis[amino(methylthio)methylene]butanedinitrile | [1] |

| CAS Number | 108923-79-1 | [1][2] |

| Molecular Formula | C₈H₁₀N₄S₂ | [1][2][3] |

| Molecular Weight | 226.32 g/mol | [1][3] |

| Appearance | White solid | |

| Solubility | Soluble in DMSO (to 100 mM) | [3] |

| Purity | ≥95% (HPLC) | |

| Storage | Store at -20°C. Stock solutions in DMSO are stable for up to 2 weeks at -20°C. |

Mechanism of Action: The Inert Control

This compound is distinguished by its lack of inhibitory activity against MEK1 and MEK2, the upstream kinases that activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] In contrast to its active counterpart, U0126, this compound does not interfere with the phosphorylation and subsequent activation of ERK1/2, even at high concentrations (up to 100 µM).[2] This property makes this compound an ideal negative control to ascertain that the observed biological effects in a study are specifically due to the inhibition of the MEK/ERK pathway by U0126 and not a result of off-target effects of the chemical scaffold.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][4][5] Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of cell surface receptors, which leads to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors.

Experimental Protocols

The proper use of this compound as a negative control is critical for the robust interpretation of experimental results. Below are detailed methodologies for its application in common cell biology experiments.

Cell Culture Treatment

This protocol outlines the steps for treating adherent cells with this compound as a negative control alongside the active inhibitor U0126.

Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[3] Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium. A typical concentration for both U0126 and this compound is 10 µM. Always include a vehicle control group treated with the same final concentration of DMSO.

-

Incubation: Incubate the cells for the period relevant to the biological question being investigated (e.g., 30 minutes for signaling studies, 24-48 hours for proliferation assays).

-

Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for subsequent analysis.

Western Blot Analysis

This protocol describes the use of this compound in a Western blot experiment to confirm the specific inhibition of ERK1/2 phosphorylation by U0126.

Methodology:

-

Sample Preparation: Following cell treatment as described in section 4.1, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Load equal amounts of protein from each treatment group onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities. A specific effect of U0126 is confirmed if there is a significant decrease in the p-ERK/t-ERK ratio in the U0126-treated group compared to the vehicle and this compound-treated groups, while the ratio remains unchanged between the vehicle and this compound groups.

Conclusion

References

An In-Depth Technical Guide to the Chemical Structures and Biological Activities of U0126 and its Inactive Analog, U0124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures and biological functions of U0126, a potent MEK1/2 inhibitor, and its close structural analog, U0124, which serves as an invaluable negative control in research settings. This document is intended to be a resource for researchers in pharmacology, cell biology, and drug discovery, offering detailed information on their mechanisms of action, experimental applications, and key quantitative data.

Chemical Structure and Physicochemical Properties

U0126 and this compound are small organic molecules that share a similar core structure, yet a subtle difference in their side chains leads to a dramatic divergence in their biological activity.

U0126 is chemically known as 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene. It is a highly selective and potent inhibitor of the dual-specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).

This compound , in contrast, is the inactive analog of U0126. Its chemical name is 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene. The critical difference lies in the substitution on the sulfur atoms. U0126 possesses aminophenyl groups, which are crucial for its inhibitory activity against MEK1/2. This compound, lacking these aminophenyl groups and instead having methyl groups, does not exhibit inhibitory effects on MEK activity, even at high concentrations.[1][2]

A visual comparison of their chemical structures highlights this key difference:

References

U0126: A Technical Guide to the Selective MEK1/2 Inhibitor

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of U0126, a highly selective, non-competitive inhibitor of Mitogen-activated Protein Kinase Kinase (MEK1 and MEK2). U0126 is a critical tool for researchers studying the MAPK/ERK signaling pathway, a central cascade in cellular processes such as proliferation, differentiation, survival, and apoptosis. This guide details its commercial availability, mechanism of action, inhibitory concentrations, and common experimental protocols.

Commercial Availability

U0126 is widely available for research purposes from numerous life science reagent suppliers. It is important to note that U0126 is not approved by the FDA as a therapeutic agent and is intended for preclinical research settings only.[1]

Prominent suppliers include:

-

MedchemExpress

-

InvivoGen[2]

-

Tocris Bioscience

-

Sigma-Aldrich

-

Hello Bio[3]

-

Cell Signaling Technology[4]

-

StressMarq Biosciences[5]

-

STEMCELL Technologies[6]

Previously available from Promega, this product has been discontinued by this supplier.[7][8]

Mechanism of Action

U0126 exerts its inhibitory effect by targeting MEK1 and MEK2, the dual-specificity protein kinases that are immediate upstream activators of the Extracellular signal-Regulated Kinases, ERK1 and ERK2 (also known as p44/p42 MAPK).[2][4] The inhibition is non-competitive with respect to ATP.[6][9] By binding to and inhibiting the kinase activity of MEK1/2, U0126 prevents the phosphorylation and subsequent activation of ERK1/2.[2] This effectively blocks signal transduction down the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in various diseases, including cancer.[2][10]

U0126 is highly selective for MEK1 and MEK2, showing little to no inhibitory activity against a wide range of other kinases, including PKC, Raf, ERK, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, and Cdk4.[1] Beyond its primary role in the MAPK/ERK pathway, U0126 has also been reported to influence other cellular processes, such as autophagy and apoptosis, and can inhibit AP-1 transcriptional activity.[2][5][9][11]

Quantitative Data: Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. U0126 exhibits potent inhibition of both MEK1 and MEK2 in the nanomolar range. The reported IC50 values are summarized in the table below.

| Target | IC50 Value | Supplier/Source |

| MEK1 | 72 nM | MedchemExpress, Hello Bio, STEMCELL Technologies[3][6][9] |

| MEK2 | 58 nM | MedchemExpress, Hello Bio, STEMCELL Technologies[3][6][9] |

| MEK-1 | 0.07 µM (70 nM) | Tocris Bioscience |

| MEK-2 | 0.06 µM (60 nM) | Tocris Bioscience |

| MEK1 | ~0.5 µM (in vitro) | Promega[7] |

Signaling Pathway Inhibition

U0126 specifically blocks the MAPK/ERK signaling cascade at the level of MEK1/2. The diagram below illustrates the canonical pathway and the point of inhibition by U0126.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for the use of U0126 in cell culture experiments.

Protocol 1: General Inhibition in Cultured Cells

This protocol is a general guideline for using U0126 to inhibit the MEK/ERK pathway in adherent cell lines.

1. Reagent Preparation:

-

Stock Solution: Prepare a 10 mM stock solution of U0126 by dissolving the lyophilized powder in DMSO.[4] For example, dissolve 5 mg of U0126 (MW: 380.5 g/mol ) in 1.31 ml of DMSO.[4] Some suppliers note that methanol can also be used.[4]

-

Storage: Aliquot the stock solution and store it at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[4] Once in solution, it is recommended to use it within 3 months.[4]

2. Cell Treatment:

-

Working Concentration: The effective concentration can vary between cell types and experimental conditions. A common working concentration range is 10-50 µM.[2]

-

Pre-treatment: For experiments involving stimulation of the pathway, pre-treat the cells with U0126 for a period of 30 minutes to 2 hours prior to adding the stimulus.[4] A 1-hour pre-treatment has been cited in specific cell migration assays.[12]

-

Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the U0126 treatment to account for any effects of the solvent.

Protocol 2: IC50 Determination in NIH-3T3 Cells via In-Cell Western™ Assay

This protocol provides a specific example for determining the IC50 of U0126 in NIH-3T3 cells stimulated with acidic fibroblast growth factor (aFGF).[13]

1. Cell Culture and Seeding:

-

Culture NIH-3T3 cells to ~80% confluency.

-

Trypsinize, neutralize, and pellet the cells.

-

Resuspend cells in DMEM with 10% FBS and seed into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

2. Serum Starvation:

-

Remove growth media and replace it with serum-free DMEM.

-

Incubate for 4 hours at 37°C to reduce basal ERK phosphorylation.

3. Inhibitor Treatment:

-

Prepare a 10 mM stock of U0126 in DMSO.

-

Perform a two-fold serial dilution of the inhibitor in serum-free DMEM.

-

Add the diluted inhibitor to the cells to achieve a final concentration range, for example, from 1 to 125 µM.

-

Incubate for 1 to 2 hours at 37°C.

4. Cell Stimulation and Lysis:

-

Remove the media containing the inhibitor.

-

Add either serum-free media (for mock/unstimulated controls) or serum-free media containing 100 ng/mL aFGF and 10 µg/mL heparin.

-

Incubate at 37°C for 7.5 minutes.

-

Proceed with cell fixation, permeabilization, and antibody staining for phospho-ERK and total ERK as per the In-Cell Western™ protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of U0126 on a growth factor-stimulated signaling pathway.

References

- 1. U0126 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]

- 4. U0126 | Cell Signaling Technology [cellsignal.com]

- 5. U0126 | CAS 109511-58-2 | MEK inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 6. stemcell.com [stemcell.com]

- 7. MEK Inhibitor U0126 [worldwide.promega.com]

- 8. MEK Inhibitor U0126 Protocol [worldwide.promega.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. licorbio.com [licorbio.com]

A Technical Guide to U0126: Mechanism and Effect on ERK Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document details the effects of the MEK1/2 inhibitor U0126. The initial query for "U0124" is presumed to be a typographical error, as this compound is commonly cited as an inactive analogue used as a negative control in experiments involving U0126[1][2]. This guide will focus exclusively on the active and widely studied compound, U0126.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that governs fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis[3]. The Ras-Raf-MEK-ERK pathway is the most well-characterized MAPK cascade, and its dysregulation is implicated in numerous diseases, particularly cancer[3][4]. Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPK, are central effectors of this pathway. Their activation is dependent on phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream dual-specificity kinases MEK1 and MEK2[5][6].

U0126 is a synthetic, organic compound that has been instrumental in elucidating the roles of the MEK/ERK pathway. It is a highly potent and selective inhibitor of MEK1 and MEK2, and by preventing the phosphorylation of ERK1/2, it serves as a powerful tool to study the downstream consequences of this signaling axis[3][7]. This guide provides an in-depth overview of U0126's mechanism of action, its quantitative effects on ERK phosphorylation, and detailed protocols for its experimental application.

Mechanism of Action

U0126 exerts its inhibitory effect in a potent, selective, and non-competitive manner with respect to ATP[8]. It specifically targets the kinase activity of MEK1 and MEK2[3]. By binding to MEK1/2, U0126 prevents these enzymes from phosphorylating their only known substrates, ERK1 and ERK2[3][9]. This blockade of ERK1/2 activation leads to the inhibition of downstream signaling events, including the phosphorylation of transcription factors and other cytoplasmic proteins that drive cellular responses[10].

The high selectivity of U0126 for MEK1/2 is a key feature, with studies showing it has little to no inhibitory effect on a wide range of other kinases, including PKC, Raf, ERK, JNK, p38, and various MKKs and Cdks[7][11]. This specificity makes it a reliable tool for attributing cellular effects directly to the inhibition of the MEK/ERK pathway.

Quantitative Data and Efficacy

U0126 is characterized by its low nanomolar potency against its targets. The half-maximal inhibitory concentration (IC50) values demonstrate its high efficacy in cell-free kinase assays. In cellular contexts, U0126 effectively abolishes ERK phosphorylation at low micromolar concentrations.

| Parameter | Target | Value | Assay Type | Reference(s) |

| IC50 | MEK1 | 72 nM (0.07 µM) | Cell-free kinase assay | [7][8][12] |

| IC50 | MEK2 | 58 nM (0.06 µM) | Cell-free kinase assay | [7][8][12] |

| Effective Cellular Concentration | p-ERK1/2 | 10 - 20 µM | Western Blot (various cell lines) | [1][5][13] |

Note: The optimal cellular concentration can vary depending on the cell type, treatment duration, and specific experimental conditions. A dose-response experiment is always recommended.

Experimental Protocols

The most common method to verify the efficacy of U0126 is to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates via Western blotting.

Preparation and Use of U0126

-

Reconstitution: U0126 is typically supplied as a powder. For a 10 mM stock solution, dissolve 5 mg of U0126 (M.Wt: 380.48 g/mol ) in 1.31 mL of dimethyl sulfoxide (DMSO)[5][11]. It is also soluble in ethanol[5].

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the inhibitor. Once in solution, it is recommended to use it within 3 months[5].

-

Cell Treatment: For cellular assays, we recommend pretreating cells with U0126 at a final concentration of 10-20 µM for 30 minutes to two hours prior to stimulation with a growth factor or agonist[5][13]. The vehicle control (e.g., DMSO) should be added to control plates at the same final concentration as the U0126-treated plates[13].

Western Blot Protocol for p-ERK Inhibition

This protocol outlines a typical workflow for assessing the dose-dependent inhibition of ERK phosphorylation by U0126.

Detailed Steps:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, Jurkat, PC12) in 6-well plates to achieve 70-80% confluency on the day of the experiment[14].

-

Optional: To reduce basal phosphorylation levels, serum-starve cells for 4-24 hours[14].

-

Pre-treat cells with varying concentrations of U0126 (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (DMSO) for 1-2 hours[5][13].

-

If required, stimulate cells with an appropriate agonist (e.g., TPA at 200 nM for 20 minutes) to induce ERK phosphorylation[6].

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well[14].

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes[14].

-

Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant[14].

-

-

Protein Quantification and Sample Preparation:

-

Western Blotting:

-

Load 15-20 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis[15].

-

Transfer proteins to a PVDF or nitrocellulose membrane[14].

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)[15].

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-Phospho-p44/42 MAPK (Thr202/Tyr204)) diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing for Total ERK:

-

To ensure equal protein loading, it is crucial to probe for total ERK. The same membrane can be stripped of the p-ERK antibodies and re-probed[15].

-

Incubate the membrane in a stripping buffer, wash, re-block, and then probe with a primary antibody for total ERK1/2[15].

-

Perform secondary antibody incubation and detection as described above.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to normalize for any variations in protein loading. A dose-dependent decrease in this ratio confirms the inhibitory effect of U0126[15].

-

Important Considerations and Off-Target Effects

While U0126 is highly selective, researchers should be aware of potential confounding effects reported in the literature:

-

Antioxidant Properties: Some studies have shown that U0126 possesses antioxidant and ROS-scavenging properties that are independent of its MEK-inhibitory function[12]. This is a critical consideration in studies related to oxidative stress.

-

Calcium Homeostasis: U0126 has been reported to reduce agonist-induced calcium entry into cells in a manner independent of ERK1/2 inhibition[9].

-

Other Off-Targets: At higher concentrations or in specific contexts, effects on other cellular processes like mitochondrial respiration have been noted[9].

Conclusion

U0126 is an invaluable pharmacological tool for dissecting the roles of the MEK-ERK signaling cascade. Its high potency and selectivity allow for the effective and specific inhibition of ERK1/2 phosphorylation in a wide range of experimental systems. By understanding its mechanism of action and employing rigorous experimental protocols, such as the Western blot workflow detailed here, researchers can confidently investigate the downstream consequences of this pivotal signaling pathway. However, an awareness of its potential off-target effects is essential for the accurate interpretation of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. invivogen.com [invivogen.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. U0126 | Cell Signaling Technology [cellsignal.com]

- 6. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 7. U0126 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]

- 12. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The MAPK/ERK Pathway and the Role of U0126

An In-depth Technical Guide to U0126 in MAPK Pathway Analysis

Audience: Researchers, scientists, and drug development professionals. Note: This guide focuses on the well-characterized MEK1/2 inhibitor U0126. The term "U0124" is considered a likely typographical error, as this compound is commonly used as a structurally related but far less active control compound in experiments involving U0126.[1][2][3]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli. The most extensively studied of these is the classical Ras/Raf/MEK/ERK cascade, which plays a central role in regulating cell proliferation, differentiation, survival, and apoptosis.[4][5][6] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6]

U0126 is a synthetic, organic compound that has become an indispensable tool for dissecting the function of the MAPK/ERK pathway.[5][7] It is a potent and highly selective inhibitor of the dual-specificity kinases MEK1 and MEK2 (also known as MAP2K1 and MAP2K2).[4][8] By blocking the activity of MEK1/2, U0126 prevents the phosphorylation and subsequent activation of the downstream Extracellular signal-Regulated Kinases, ERK1 and ERK2 (also known as p44 and p42 MAPKs).[4][5] This specific mode of action allows researchers to investigate the physiological and pathological roles of ERK1/2 signaling in various biological contexts.

Mechanism of Action

U0126 exerts its inhibitory effect in a non-competitive manner with respect to ATP.[9][10] It binds to a unique hydrophobic pocket on the MEK1/2 enzymes, which is allosteric to both the ATP and the substrate (ERK) binding sites.[11] This binding prevents MEK from adopting its active conformation, thereby inhibiting its kinase activity and blocking the phosphorylation of ERK1/2.[4]

Key characteristics of U0126's mechanism include:

-

High Potency: It inhibits MEK1 and MEK2 at nanomolar concentrations in cell-free assays.[1][9]

-

High Selectivity: U0126 shows little to no inhibitory activity against a wide range of other protein kinases, including Raf, ERK, JNK, p38, and various cyclin-dependent kinases (CDKs), making it a specific tool for studying the MEK/ERK axis.[7][8]

-

Non-ATP Competitive: Its non-competitive nature with ATP makes it a distinct tool compared to many ATP-competitive kinase inhibitors.[9][10]

Quantitative Data and Efficacy

The efficacy of U0126 has been thoroughly documented across numerous studies. The following tables summarize key quantitative data for its use in both enzymatic assays and cell-based experiments.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ Value (nM) | Inhibition Type | References |

| MEK1 | 72 | Non-competitive | [1][7][9][10][12] |

| MEK2 | 58 | Non-competitive | [1][7][9][10][12] |

Table 2: Recommended Concentrations for Cell-Based Assays

| Application | Typical Concentration Range | Incubation Time | Notes | References |

| Inhibition of ERK1/2 Phosphorylation | 10 - 25 µM | 30 min - 2 hours (pretreatment) | Effective at blocking ERK activation induced by growth factors or other stimuli. | [13][14][15][16] |

| Inhibition of Cell Proliferation | 10 - 50 µM | 24 - 72 hours | Concentration and duration are cell-type dependent. | [12][17] |

| Induction of Apoptosis/Anoikis | 10 - 20 µM | 24 - 48 hours | Often used following growth factor deprivation or detachment from substratum. | [7] |

Visualized Pathways and Workflows

MAPK/ERK Signaling Pathway and U0126 Inhibition Point```dot

Caption: A typical experimental workflow to assess the inhibitory effect of U0126 on ERK phosphorylation.

Detailed Experimental Protocols

Protocol: Western Blot for p-ERK Inhibition

This protocol outlines the steps to measure the inhibition of ERK1/2 phosphorylation by U0126 in cultured cells.

Materials:

-

Cell culture plates (6-well or 10 cm dishes)

-

U0126 (stock solution in DMSO, e.g., 10 mM) *[14] Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

-

Growth factor for stimulation (e.g., EGF, FGF)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (ERK1/2), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Plating: Seed cells in 6-well plates and grow to 70-80% confluency. 2[18]. Serum Starvation: To reduce basal phosphorylation, replace the growth medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pretreatment: Prepare serial dilutions of U0126 in serum-free medium (e.g., 0, 1, 5, 10, 25 µM). Include a DMSO vehicle control. Aspirate the medium and add the U0126-containing medium to the cells. Incubate for 1-2 hours at 37°C. 4[14][15]. Stimulation: Add the desired growth factor (e.g., 100 ng/mL FGF) directly to the medium in each well and incubate for the optimal stimulation time (typically 5-15 minutes). 5[18]. Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody for p-ERK overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour. 9[16][19]. Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize for total protein, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin.

Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of U0126 on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

U0126 (stock solution in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) *[20] Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow attachment. 2[21]. Compound Treatment: Prepare serial dilutions of U0126 in complete medium. Remove the old medium and add 100 µL of medium containing the different concentrations of U0126 or a vehicle control. 3[21]. Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. 5[20]. Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes. 6[20][21]. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction. 7[20]. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro MEK Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of U0126 on recombinant MEK1 activity.

Materials:

-

Recombinant, active MEK1 enzyme

-

Inactive ERK2 substrate protein *[22] U0126

-

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 5 mM β-mercaptoethanol, 0.1 mg/mL BSA, pH 7.4) *[12] ATP solution (containing [γ-³³P]ATP or for use with luminescence-based kits like ADP-Glo™) *[12][23] 96-well plates (nitrocellulose membrane plates for radioactive assays or white plates for luminescence) *[11][12] EDTA solution (to stop the reaction)

-

Scintillation fluid and counter (for radioactive assays) or luminescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, recombinant MEK1 enzyme, and the inactive ERK2 substrate.

-

Inhibitor Addition: Add varying concentrations of U0126 or a DMSO vehicle control to the wells.

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution. I[12][24]ncubate at room temperature or 30°C for a specified time (e.g., 30 minutes). 4[11]. Terminate Reaction: Stop the reaction by adding EDTA. 5[12]. Detection of Phosphorylation:

-

Radioactive Method: Transfer the reaction mixture to a nitrocellulose membrane plate. Wash the wells to remove unincorporated [γ-³³P]ATP. Add scintillation fluid and count the radioactivity, which corresponds to the amount of ³³P-phosphorylated ERK2. [12] * Luminescence Method (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the resulting luminescence. 6[23]. Data Analysis: Determine the kinase activity at each inhibitor concentration relative to the vehicle control. Plot the results to calculate the IC₅₀ of U0126 for MEK1.

-

Conclusion

U0126 remains a cornerstone pharmacological tool for investigating the MAPK/ERK signaling pathway. Its high potency and selectivity for MEK1/2 allow for precise inhibition of ERK1/2 activation, enabling researchers to elucidate the pathway's role in a multitude of cellular processes and disease states. While effective, researchers should remain aware of potential MEK-independent effects, such as protection against oxidative stress, and include appropriate controls in their experimental designs. T[1]his guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of U0126 in MAPK pathway analysis.

References

- 1. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. invivogen.com [invivogen.com]

- 5. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 6. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. U0126 - Wikipedia [en.wikipedia.org]

- 8. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. U0126 | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Treatment with the MEK inhibitor U0126 induces decreased hyperpolarized pyruvate to lactate conversion in breast but not in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. licorbio.com [licorbio.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 24. In vitro kinase assay [protocols.io]

The Discovery and Application of U0126, a Seminal MEK Inhibitor, and its Inactive Analog U0124

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, particularly the Ras-Raf-MEK-ERK cascade, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide delves into the discovery and development of U0126, a pioneering and highly selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK. A pivotal component of the research and validation of U0126 was the concurrent use of its structurally similar but biologically inactive analog, U0124. This document will provide a comprehensive overview of the discovery of U0126, its mechanism of action, and the indispensable role of this compound as a negative control in elucidating the specific effects of MEK inhibition.

Discovery and Lead Optimization

U0126, chemically known as 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, was identified through a screening program aimed at discovering novel anti-inflammatory drugs.[1] The initial lead compound was found to be a functional antagonist of AP-1 transcriptional activity. Subsequent investigations revealed that its mechanism of action was the direct inhibition of the dual-specificity kinases MEK1 and MEK2.[2]

The development of U0126 represents a significant milestone in the field of signal transduction research, providing a powerful tool to dissect the roles of the MAPK/ERK pathway. A crucial aspect of its characterization was the use of this compound, an analog that is structurally related to U0126 but lacks the ability to inhibit MEK activity at concentrations up to 100 μM. This allowed researchers to definitively attribute the observed biological effects of U0126 to its specific inhibition of the MEK-ERK pathway, a fundamental principle in pharmacological research.

Mechanism of Action

U0126 is a non-competitive inhibitor of MEK1 and MEK2 with respect to both ATP and the substrate, ERK.[2] This indicates that U0126 does not bind to the ATP-binding pocket of the enzyme, a common mechanism for many kinase inhibitors. Instead, it is believed to bind to a unique site on the MEK enzyme, preventing it from phosphorylating and activating its downstream target, ERK1/2. This inhibition of ERK phosphorylation subsequently blocks the entire downstream signaling cascade, leading to the observed effects on gene expression and cellular processes.

Quantitative Biological Activity

The potency and selectivity of U0126 have been extensively characterized. The following tables summarize key quantitative data for U0126 and its inactive analog this compound.

| Compound | Target | IC50 (nM) | Reference |

| U0126 | MEK1 | 72 | [3] |

| U0126 | MEK2 | 58 | [3] |

Table 1: In vitro inhibitory activity of U0126 against MEK1 and MEK2.

| Compound | Target | Activity | Concentration | Reference |

| This compound | MEK1/2 | No inhibition | Up to 100 µM | [4] |

Table 2: Activity of the negative control this compound.

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that is inhibited by U0126. The following diagram illustrates the key components of this pathway and the point of intervention for MEK inhibitors.

Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of U0126.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of U0126, where this compound would be used as a negative control.

In Vitro MEK1 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the MEK1 enzyme.

Materials:

-

Recombinant active MEK1 enzyme

-

Kinase-inactive ERK1 as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β-mercaptoethanol)

-

Test compounds (U0126, this compound) dissolved in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of U0126 and this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the test compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Add the kinase-inactive ERK1 substrate to all wells.

-

Initiate the reaction by adding the recombinant active MEK1 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Start the phosphorylation reaction by adding [γ-³²P]ATP to all wells.

-

Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compounds relative to the "no inhibitor" control.

Figure 2: Workflow for the in vitro MEK1 kinase assay.

Cell-Based Western Blot for Phospho-ERK

This assay determines the effect of a compound on the phosphorylation of ERK in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, A431)

-

Cell culture medium and supplements

-

Growth factor for stimulation (e.g., EGF, PMA)

-

Test compounds (U0126, this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 16-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of U0126, this compound, or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

Figure 3: Workflow for cell-based Western blot analysis of phospho-ERK.

Conclusion

The discovery of U0126 was a seminal event in the study of the MAPK/ERK signaling pathway. Its high potency and selectivity provided researchers with an invaluable chemical tool to probe the intricate functions of this cascade in both normal physiology and disease. The concurrent use of its inactive analog, this compound, was instrumental in validating the on-target effects of U0126 and establishing a rigorous standard for the characterization of specific enzyme inhibitors. The principles and methodologies established during the development and characterization of these compounds continue to be relevant in modern drug discovery and chemical biology. This technical guide provides a comprehensive resource for understanding the foundational work on this important MEK inhibitor and its application in scientific research.

References

- 1. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]